3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3-methyl-1-[2-(4-nitrophenoxy)ethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMITQIBFMDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-(4-nitrophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenoxy moiety undergoes selective reduction to form amino derivatives (Fig. 1A). Key findings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄/CuCl₂ | EtOH, 60°C, 4 hr | 4-aminophenoxyethyl derivative | 78% | |
| H₂ (1 atm)/Pd-C | MeOH, rt, 12 hr | 4-aminophenoxyethyl derivative | 85% |
This reaction proceeds via catalytic hydrogenation or metal-assisted hydride transfer , with the nitro group reduced to -NH₂ without affecting the pyrazole ring . The amino derivative serves as a precursor for further functionalization (e.g., diazotization or amide coupling).
Nucleophilic Aromatic Substitution
The electron-deficient 4-nitrophenyl group facilitates substitution reactions (Fig. 1B):
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KSCN | DMF, 120°C, 8 hr | 4-thiocyanatophenoxy derivative | 92% para | |
| NaN₃ | DMSO, 100°C, 6 hr | 4-azidophenoxyethyl derivative | 88% para |
Kinetic studies reveal para-substitution dominance (>90%) due to the nitro group's strong meta-directing effect and stabilization of the Meisenheimer intermediate .
Alkylation/Acylation
The N-H proton at the pyrazole ring reacts selectively:
The 4-position shows higher reactivity due to reduced steric hindrance compared to the 5-position .
Oxidation Reactions
Controlled oxidation modifies the methyl group:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 3 hr | 3-carboxy-1-[2-(4-nitrophenoxy)ethyl]- | 68% | |
| 1H-pyrazole | ||||
| SeO₂ | Dioxane, reflux, 6 hr | 3-formyl-1-[2-(4-nitrophenoxy)ethyl]- | 59% | |
| 1H-pyrazole |
The methyl group oxidizes sequentially: -CH₃ → -CH₂OH → -CHO → -COOH, depending on reaction stoichiometry .
Cyclization Reactions
The compound participates in heterocycle formation via its ethoxy linker:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux, 5 hr | Pyrazolo[1,5-a]pyrimidine derivative | 63% | |
| CS₂/KOH | THF, 0°C → rt, 12 hr | Thiazolo[3,2-b]pyrazole derivative | 71% |
Cyclization occurs via intramolecular nucleophilic attack at the ethylene spacer, forming 5-7 membered rings .
Mechanistic Insights
-
Nitro Group Electronic Effects : The -NO₂ group increases electrophilicity at the para position by 1.8 eV (DFT calculations) , explaining its dominance in substitution reactions.
-
Steric Modulation : The 2-(4-nitrophenoxy)ethyl chain creates a 120° dihedral angle with the pyrazole ring (X-ray data ), shielding the 5-position from electrophiles.
-
Solvent Polarity Impact : DMF increases reaction rates by 3.2× compared to THF in SNAr reactions due to better stabilization of transition states .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that pyrazole compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
1.2 Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy. Pyrazole derivatives, including 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole, have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Agricultural Applications
2.1 Herbicidal Activity
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has been identified as a promising herbicide. Its mechanism involves disrupting the growth of specific weed species without adversely affecting crop yields. The compound's selectivity and effectiveness make it a valuable addition to integrated pest management strategies .
2.2 Plant Growth Regulation
Beyond herbicidal properties, pyrazole derivatives are being explored as plant growth regulators. These compounds can influence plant growth processes, enhancing crop resilience to environmental stressors such as drought and salinity .
4.1 Anticancer Research
A notable study investigated the effects of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole on human cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
4.2 Agricultural Field Trials
Field trials assessing the herbicidal efficacy of this compound demonstrated effective control over specific weed species while maintaining crop health. The trials highlighted the compound's potential for use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
- Target Compound: Core Structure: Pyrazole ring with a 3-methyl group. 1-Position Substituent: 2-(4-Nitrophenoxy)ethyl chain. Key Functional Groups: Nitro (-NO₂) group (electron-withdrawing) and ether linkage.
- Analogous Compounds: 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a):
- Features a 4-nitrophenyl group at the 1-position and a fluorophenyl substituent at the 3-position.
- Lacks the ethyl ether linkage present in the target compound .
- 3-Methyl-1-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (8a) :
- Contains a phenyl group at the 1-position and a trimethoxyphenyl group at the 5-position.
- Demonstrates how bulky aryl substituents influence steric hindrance .
- 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole :
- Shares an ethyl linkage but incorporates a trifluoromethyl group and a second pyrazole ring.
- Highlights the role of fluorine in modulating lipophilicity .
Physicochemical Properties
Biological Activity
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole, supported by recent research findings and case studies.
Synthesis and Structure
The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves the reaction of 4-nitrophenol with an appropriate pyrazole precursor. The structural characteristics contribute to its biological activity, particularly the presence of the nitrophenoxy group which enhances its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure have shown antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanisms of action often involve the inhibition of topoisomerase, alkylation of DNA, and disruption of tubulin polymerization .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole | Breast Cancer (MDA-MB-231) | TBD | Inhibition of topoisomerase |
| Other Pyrazole Derivatives | Liver Cancer (HepG2) | TBD | Alkylation of DNA |
| Other Pyrazole Derivatives | Colorectal Cancer | TBD | Disruption of tubulin polymerization |
Antimicrobial Activity
3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, indicating potent activity .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole | Staphylococcus aureus | TBD |
| Other Pyrazole Derivatives | Escherichia coli | TBD |
| Other Pyrazole Derivatives | Bacillus subtilis | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds similar to 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a promising application in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 3-Methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole | TNF-α: TBD | TBD |
| Other Pyrazole Derivatives | IL-6: TBD | TBD |
Case Studies
Recent studies have illustrated the effectiveness of pyrazole derivatives in clinical settings. For example, a compound structurally related to 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole was tested in vivo for its anticancer efficacy, showing promising results in tumor reduction in animal models .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent functionalization. A common approach includes:
- Step 1 : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .
- Step 2 : Alkylation of the pyrazole nitrogen using 2-(4-nitrophenoxy)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or recrystallization.
Critical parameters include temperature (60–80°C for alkylation), solvent polarity, and reaction time. For example, prolonged heating may degrade nitro groups, reducing yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., nitrophenoxy ethyl group at δ 4.5–5.0 ppm for CH₂-O) .
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric stretching) and ether (1250–1150 cm⁻¹, C-O-C) groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 318) .
Q. How do the electron-withdrawing nitro and electron-donating methyl groups influence reactivity?
- Nitro Group : Enhances electrophilic substitution at the para position and stabilizes negative charges in intermediates .
- Methyl Group : Moderates ring electron density, affecting regioselectivity in reactions like nitration or halogenation .
Balancing these effects is critical for designing derivatives with tailored reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives with nitroaryl substituents?
Discrepancies may arise from:
- Solubility Differences : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent bioavailability .
- Assay Variability : Validate enzyme inhibition studies with positive controls (e.g., known kinase inhibitors) .
- Structural Confounders : Compare analogs lacking the nitrophenoxy group to isolate its contribution .
Q. How can computational modeling predict interactions between this compound and biological targets like kinases or GPCRs?
- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to ATP pockets in kinases, leveraging the nitro group’s hydrogen-bonding potential .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Lys68 in p38 MAP kinase) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity .
Q. What experimental approaches validate the mechanism of nitro group reduction in catalytic hydrogenation?
- In Situ Monitoring : Use FTIR to track disappearance of nitro peaks (1520 cm⁻¹) during H₂ exposure .
- Catalyst Screening : Compare Pd/C vs. Raney Ni for selectivity toward amine vs. hydroxylamine byproducts .
- Isotopic Labeling : Introduce deuterium gas (D₂) to confirm H₂ incorporation into reduced products .
Methodological Considerations
Q. How to optimize regioselectivity in electrophilic substitution reactions of the pyrazole ring?
- Directing Groups : Use methyl at position 3 to direct electrophiles (e.g., Br₂) to position 5 .
- Lewis Acid Catalysis : Employ FeCl₃ to enhance nitration at the para position relative to the nitrophenoxy group .
Q. What purification techniques address challenges posed by polar nitro groups and hydrophobic alkyl chains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
